Bisphenol F

Description

4,4'-Methylenediphenol has been reported in Dracocephalum ruyschiana, Galeola faberi, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

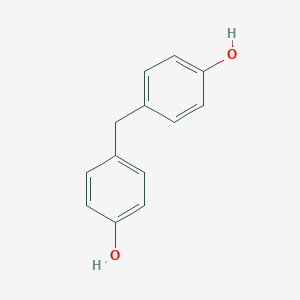

4-[(4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKLMJQFEQBVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022445 | |

| Record name | Bis(4-hydroxyphenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Sublimes | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, chloroform, alkali; slightly soluble in DMSO; insoluble in carbon disulfide | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

620-92-8 | |

| Record name | Bis(4-hydroxyphenyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bisphenol F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylenediphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-hydroxyphenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD2C19044Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

162.5 °C | |

| Record name | Bisphenol F | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Unseen Threat: A Toxicological Deep-Dive into Dermal Exposure to Bisphenol F

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a structural analogue and common replacement for Bisphenol A (BPA), Bisphenol F (BPF) is increasingly prevalent in consumer and industrial products. While oral exposure has been the primary focus of many toxicological studies, the potential risks associated with dermal contact are significant and warrant a thorough investigation. This technical guide provides a comprehensive overview of the toxicological profile of this compound following dermal exposure, consolidating key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways and workflows.

Executive Summary

Dermal exposure to this compound presents a multifaceted toxicological profile. While studies indicate a low potential for acute and sub-chronic systemic toxicity and skin irritation following dermal contact, BPF is a potent skin sensitizer. It is readily absorbed through the skin, and this absorption is linked to the induction of allergic contact dermatitis. Data on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of BPF via the dermal route are limited; however, in vitro studies suggest a potential for genotoxicity. This guide synthesizes the available evidence to provide a detailed resource for professionals in toxicology and drug development.

Toxicokinetics of Dermal Exposure

This compound demonstrates a significant capacity for dermal absorption and penetration. In vitro studies using Franz diffusion cells have quantified the rate and extent of BPF's journey through the skin layers.

Table 1: Dermal Absorption and Permeability of this compound

| Parameter | Value | Reference |

| Skin Absorption Rate | 26.5% | [1][2] |

| Permeability Coefficient (Kp) | 2.2 x 10⁻² cm/hr | [1][2] |

| Mean Dermal Delivery (skin + absorbed dose) | 27.7% (1.75 mg) | |

| Mean Residual Amount in Skin | 1.7% (0.11 mg) | |

| Mean Absorbed Dose (receptor fluid + chamber wash) | 26.5% (1.64 mg) | [1] |

These findings indicate that BPF can efficiently penetrate the skin and become systemically available, a crucial factor in assessing its overall toxic potential.

Systemic Toxicity Following Dermal Exposure

Studies on the systemic effects of BPF after dermal application have primarily focused on acute and repeated-dose scenarios.

Acute Dermal Toxicity

Acute dermal toxicity studies in rats, following OECD Guideline 402, have shown a low level of acute toxicity for BPF.

Table 2: Acute Dermal Toxicity of this compound

| Species | Guideline | Endpoint | Value | Observations | Reference |

| Rat (Sprague-Dawley) | OECD 402 | Approximate Lethal Dose (ALD) | > 1,000 mg/kg | No apparent toxicity symptoms observed. |

Repeated-Dose Dermal Toxicity

A 28-day repeated-dose dermal toxicity study in rats, conducted in accordance with OECD Guideline 410, was performed to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Table 3: 28-Day Repeated-Dose Dermal Toxicity of this compound

| Species | Guideline | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings | Reference |

| Rat (Sprague-Dawley) | OECD 410 | 0, 100, 300, 1000 | 1,000 | No adverse effects on target organs observed. |

Local Toxicity: Skin Irritation and Sensitization

The local effects of BPF on the skin have been a key area of investigation, revealing a significant disparity between its irritant and sensitizing properties.

Skin Irritation

Following OECD Guideline 404, BPF has been classified as a non-irritant to the skin.

Table 4: Skin Irritation Potential of this compound

| Species | Guideline | Observation Period | Primary Irritation Index (PII) | Classification | Reference |

| Rabbit | OECD 404 | 24 and 72 hours | 0 | Non-irritant |

Skin Sensitization

In stark contrast to its lack of irritancy, BPF is a potent skin sensitizer. Studies utilizing the Guinea Pig Maximization Test (GPMT) as per OECD Guideline 406 have demonstrated its ability to induce a strong hypersensitivity reaction.

Table 5: Skin Sensitization Potential of this compound

| Species | Guideline | Induction | Challenge | Sensitization Rate (%) | Classification | Reference |

| Guinea Pig | OECD 406 | Intradermal and topical | Topical | 100% (intradermal), 90% (topical) | Strong sensitizer |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Data regarding the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound following dermal exposure are currently lacking in the scientific literature. The available data for these endpoints are primarily from in vitro studies or in vivo studies using the oral route of exposure.

Genotoxicity

In vitro studies have investigated the genotoxic potential of BPF. A study using human cell lines (HepG2, LS174T, and ACHN) and the γH2AX assay found that BPF was clearly genotoxic in HepG2 cells, which are capable of metabolizing bisphenols. Another study using human peripheral blood cells and the Comet assay also suggested that BPF is genotoxic. In contrast, BPF did not induce any gene mutations in the bacterial reverse mutation assay (Ames test).

Carcinogenicity

There are currently no studies available that have assessed the carcinogenic potential of this compound following dermal exposure.

Reproductive and Developmental Toxicity

No studies have been identified that specifically investigate the reproductive and developmental toxicity of BPF after dermal exposure. However, a study on the effects of perinatal dermal exposure to BPF in mice on the offspring's immune system showed that it could induce intestinal Th1/Th17 inflammation in female offspring, suggesting potential for developmental immunotoxicity. Oral gavage studies in rats have shown that BPF can lead to decreased body weight and food consumption in dams, as well as decreased ovarian weight, and a reduced number of implantation sites and litter size at high doses. It is important to note that these effects were observed via a different route of exposure and may not be directly translatable to dermal exposure scenarios.

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below, based on the referenced OECD guidelines.

Acute Dermal Toxicity (as per OECD Guideline 402)

A step-wise procedure is used where the test substance is applied to the clipped, intact skin of a small number of animals (typically rats) at one of a series of fixed dose levels. The substance is held in contact with the skin for 24 hours under a porous gauze dressing. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. The Approximate Lethal Dose (ALD) is determined.

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)

The test substance is applied to a small patch of clipped skin on a single animal (typically a rabbit). The patch is covered with a gauze dressing for a 4-hour exposure period. After removal of the dressing and any residual test substance, the skin is examined for erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours). The reactions are scored, and the Primary Irritation Index (PII) is calculated to classify the substance.

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (as per OECD Guideline 406)

This method involves two stages: induction and challenge. During induction, the test substance is administered to guinea pigs both intradermally (with and without Freund's Complete Adjuvant to enhance the immune response) and topically. After a 10-14 day rest period, a challenge patch of the test substance is applied to a naive skin site. The skin reactions at the challenge site are observed at 24 and 48 hours and compared to a control group that was not induced with the test substance.

Repeated Dose Dermal Toxicity (as per OECD Guideline 410)

The test substance is applied daily to the clipped skin of animals (typically rats) for 21 or 28 consecutive days. Multiple dose groups are used, including a control group. Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly. At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis. A full necropsy is performed, and organs are weighed and examined for histopathological changes. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Skin Sensitization

The process of chemical-induced skin sensitization is a complex immunological cascade. The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for understanding the key events, starting from the molecular initiating event of haptenation (the covalent binding of the chemical to skin proteins). This triggers a series of cellular responses, including keratinocyte activation and the subsequent activation of dendritic cells and proliferation of T-cells, ultimately leading to allergic contact dermatitis.

Caption: Adverse Outcome Pathway for BPF-induced skin sensitization.

Experimental Workflow for Guinea Pig Maximization Test (GPMT)

The GPMT is a standard in vivo method for identifying potential skin sensitizers. The workflow involves distinct induction and challenge phases.

Caption: Experimental workflow for the Guinea Pig Maximization Test (GPMT).

Logical Relationship of In Vitro Skin Sensitization Assays

Modern approaches to skin sensitization testing often involve a battery of in vitro assays that address different key events in the AOP. This integrated approach reduces reliance on animal testing.

Caption: Relationship of in vitro assays to the AOP for skin sensitization.

Conclusion

The toxicological profile of this compound following dermal exposure is characterized by a high potential for skin sensitization, despite low acute and sub-chronic systemic toxicity and a lack of skin irritation. The significant dermal absorption of BPF underscores the importance of understanding its potential systemic effects, although data in this area, particularly for endpoints such as carcinogenicity and reproductive toxicity via the dermal route, remain limited. The signaling pathway for skin sensitization involves a complex interplay of molecular and cellular events, which are increasingly being assessed using in vitro methods. This guide provides a foundational resource for researchers and professionals to better understand and evaluate the risks associated with dermal exposure to this compound, highlighting the need for further research to fill the existing data gaps.

References

Mechanisms of Bisphenol F-Induced Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol F (BPF) has emerged as a prevalent substitute for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins found in a wide array of consumer products.[1] Initially perceived as a safer alternative, a growing body of scientific evidence indicates that BPF is not inert and may exert its own spectrum of toxic effects.[2] Concerns regarding its potential as an endocrine-disrupting chemical (EDC) and its role in various cellular and systemic toxicities have prompted extensive research into its mechanisms of action.[3][4] This technical guide provides a comprehensive overview of the current understanding of BPF-induced toxicity, with a focus on the molecular mechanisms, experimental evidence, and key signaling pathways involved. It is designed to be a valuable resource for researchers, scientists, and drug development professionals investigating the biological effects of BPF and other environmental contaminants.

Core Toxicological Mechanisms of this compound

The toxicity of this compound is multifaceted, implicating a range of biological processes from endocrine disruption to genotoxicity and organ-specific damage. The primary mechanisms of BPF-induced toxicity identified in the scientific literature include:

-

Endocrine Disruption: BPF exhibits estrogenic and anti-androgenic activities, interfering with natural hormone signaling pathways.[5] It can bind to estrogen receptors (ERs) and influence the expression of hormone-responsive genes.

-

Genotoxicity: BPF has been shown to induce DNA damage, including DNA fragmentation and the formation of micronuclei, in various cell types.

-

Oxidative Stress: Exposure to BPF can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, resulting in cellular damage.

-

Apoptosis: BPF can trigger programmed cell death, or apoptosis, through the modulation of key signaling pathways.

-

Neurotoxicity: Studies, particularly in zebrafish models, have demonstrated that BPF can induce neuroinflammation, inhibit locomotion, and cause neuronal cell apoptosis.

-

Hepatotoxicity: In vitro studies using liver cell lines like HepG2 have indicated that BPF can be cytotoxic and induce DNA damage in hepatocytes.

Data Presentation: Quantitative Analysis of BPF Toxicity

The following tables summarize quantitative data from various studies on the toxic effects of this compound.

| Endpoint | Test System | Concentration/Dose | Observed Effect | Reference |

| Genotoxicity (Micronuclei Formation) | Human Peripheral Blood Mononuclear Cells | 0.025 - 0.1 µg/mL | Significant increase in micronuclei frequency. | |

| Genotoxicity (DNA Fragmentation) | HepG2 Cells | Non-cytotoxic concentrations | DNA fragmentation detected by Comet assay. | |

| Genotoxicity (γH2AX) | HepG2 Cells | Not specified | BPF was clearly genotoxic. | |

| Endocrine Activity (Estrogenic) | HepG2 Cells (transiently transfected) | Concentration-dependent | Increased luciferase activity. | |

| Endocrine Activity (Anti-androgenic) | MDA-kb2 Cells | 10⁻⁵ M | Anti-androgenic activity observed. | |

| Neurotoxicity (CNS cell apoptosis) | Zebrafish Embryos | 0.0005 mg/L | Significant CNS cell apoptosis. | |

| Neurotoxicity (Inhibited locomotion) | Zebrafish Embryos | 0.0005 mg/L | Significant inhibition of locomotion. | |

| Acute Oral Toxicity (Approximate Lethal Dose) | Animal model not specified | 4000 mg/kg | Approximate lethal dose. | |

| Repeated Dose Toxicity (NOAEL) | Male (animal model not specified) | 2 mg/kg/day | No-Observed-Adverse-Effect Level. | |

| Repeated Dose Toxicity (NOAEL) | Female (animal model not specified) | 5 mg/kg/day | No-Observed-Adverse-Effect Level. | |

| Developmental Toxicity (LC20) | Zebrafish Larvae (120 hpf) | 12 mg/L | 20% lethal concentration. | |

| Developmental Toxicity (EC20) | Zebrafish Larvae (120 hpf) | 4 mg/L | 20% effective concentration for morphological abnormalities. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of BPF toxicity.

Genotoxicity Assessment: Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

-

Cell Preparation: Cells are exposed to BPF at various concentrations for a specified duration. Control groups (vehicle-treated and positive control) are included.

-

Embedding in Agarose (B213101): Harvested cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster and further than intact DNA, forming a "comet tail".

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

-

Visualization and Analysis: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Genotoxicity Assessment: γH2AX Assay

The γH2AX assay is a specific method for detecting DNA double-strand breaks (DSBs), a severe form of DNA damage.

-

Cell Culture and Treatment: Cells are cultured and treated with BPF.

-

Fixation and Permeabilization: After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.

-

Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX). This is followed by incubation with a fluorescently labeled secondary antibody.

-

DNA Staining: The nuclear DNA is counterstained with a fluorescent dye like DAPI.

-

Imaging and Quantification: The cells are imaged using a fluorescence microscope. The number of γH2AX foci per nucleus is counted, which corresponds to the number of DSBs.

Neurotoxicity Assessment in Zebrafish Larvae

Zebrafish larvae are a powerful in vivo model for developmental neurotoxicity studies.

-

Embryo Exposure: Zebrafish embryos are exposed to a range of BPF concentrations in their rearing medium from early developmental stages.

-

Behavioral Analysis: Locomotor activity is assessed using automated tracking systems. Larvae are placed in multi-well plates and their movement in response to light-dark transitions is recorded and analyzed for parameters like distance moved and velocity.

-

Morphological Analysis: Larvae are examined under a microscope for any developmental abnormalities, including effects on motor neurons, which can be visualized in transgenic lines expressing fluorescent proteins in these neurons.

-

Apoptosis Detection: Neuronal apoptosis can be detected using techniques like TUNEL staining or by observing the expression of apoptosis markers through immunohistochemistry in the larval brain.

-

Neurotransmitter Analysis: Levels of key neurotransmitters such as dopamine (B1211576) and serotonin (B10506) can be quantified using techniques like high-performance liquid chromatography (HPLC).

Hepatotoxicity Assessment in HepG2 Cells

The human hepatoma cell line HepG2 is a widely used in vitro model for studying liver toxicity.

-

Cell Culture and Exposure: HepG2 cells are cultured in appropriate media and exposed to different concentrations of BPF for defined periods.

-

Cytotoxicity Assays: Cell viability is assessed using assays such as the MTT or neutral red uptake assays to determine the cytotoxic potential of BPF.

-

Genotoxicity Assessment: DNA damage is evaluated using the Comet assay or γH2AX assay as described above.

-

Metabolic Activity: Changes in the metabolic activity of the cells can be assessed by measuring parameters like mitochondrial respiration or the activity of key metabolic enzymes.

-

Gene Expression Analysis: The expression of genes involved in stress responses, apoptosis, and xenobiotic metabolism can be analyzed using quantitative real-time PCR (qRT-PCR).

Signaling Pathways and Molecular Mechanisms

BPF-induced toxicity is mediated by the perturbation of several key intracellular signaling pathways. The following diagrams illustrate these pathways.

p53/Bcl-2 Apoptosis Pathway

BPF-induced DNA damage can activate the p53 tumor suppressor protein. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation, ultimately resulting in apoptosis.

References

- 1. Multi-omics approach characterizes the role of this compound in disrupting hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Developmental Neurotoxicity and Behavioral Screening in Larval Zebrafish with a Comparison to Other Published Results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.seoultech.ac.kr [pure.seoultech.ac.kr]

- 4. Disruptive effects of plasticizers bisphenol A, F, and S on steroidogenesis of adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Sources and pathways of human exposure to Bisphenol F

An In-depth Technical Guide to the Sources and Pathways of Human Exposure to Bisphenol F

Introduction

This compound (BPF), with the chemical formula (HOC₆H₄)₂CH₂, is a structural analog of Bisphenol A (BPA).[1] It is increasingly utilized as a substitute for BPA in the manufacturing of polycarbonate plastics and epoxy resins due to growing concerns and regulatory restrictions on BPA's use.[2][3] BPF is employed in a wide array of industrial and consumer applications, including the production of tank and pipe linings, industrial flooring, structural adhesives, dental sealants, and coatings for food and beverage cans.[1][4] Like BPA, BPF is considered an endocrine-disrupting chemical (EDC), exhibiting hormonal activities that raise concerns about its potential adverse health effects. Widespread human exposure to BPF has been confirmed through numerous biomonitoring studies that have detected its presence in human urine and blood samples. This guide provides a comprehensive overview of the known sources and pathways of human exposure to BPF, presents quantitative data from various studies, details common experimental protocols for its detection, and visualizes the core concepts.

Sources of Human Exposure to this compound

Human exposure to BPF is widespread and originates from various dietary, environmental, consumer, and occupational sources.

Dietary Sources

The primary route of non-occupational exposure to bisphenols is through diet.

-

Food and Beverage Packaging : BPF is a component of epoxy resins used as protective linings in food and beverage cans to prevent direct contact between the food and the metal. It can leach from these coatings into the food, especially with high-fat or acidic contents and during heating or prolonged storage. Studies have detected BPF in various canned foods.

-

Plastic Containers and Utensils : As a component of polycarbonates and other plastics, BPF can be found in food storage containers, reusable beverage bottles, and tableware. The migration of BPF from these products into food is a significant source of exposure.

-

Natural Occurrence : A surprising and significant dietary source is mustard. BPF has been found in mustard at concentrations up to approximately 8 mg/kg. It is not a contaminant but rather a natural reaction product formed from the glucosinolate glucosinalbin (B191337) present in the seeds of Sinapis alba (white/yellow mustard). The consumption of a 20-gram portion of such mustard can lead to a BPF intake of 100–200 µg.

Environmental Sources

-

Indoor Dust : BPF is frequently detected in indoor dust from homes, offices, and other microenvironments. It leaches or abrades from numerous consumer products, including plastics, electronics, flooring, and furniture, and accumulates in dust. Ingestion and inhalation of contaminated dust represent a significant, continuous exposure pathway, particularly for toddlers and children who have more hand-to-mouth contact and spend more time near the floor.

-

Drinking Water : BPF can contaminate water sources through industrial discharge and leaching from epoxy resins used to line water supply pipes (B44673) and storage tanks. While it tends to biodegrade in surface water, its presence in drinking water is a potential route of exposure.

Consumer and Personal Care Products

-

Dental Materials : BPF is used in the production of some dental materials, such as restorative composites, adhesives, and sealants. Leaching from these materials can lead to direct oral exposure.

-

Personal Care Products : BPF has been detected in some personal care products like lotions and cosmetics, which can lead to dermal absorption.

-

Thermal Paper : While BPA and BPS are more commonly used as color developers in thermal receipt paper, other bisphenols can also be present. Handling such paper can lead to dermal exposure.

Occupational Exposure

Workplace environments can lead to significantly higher exposure levels compared to the general population.

-

Manufacturing : Workers involved in the production of BPF, polycarbonate plastics, and epoxy resins may be exposed through inhalation of dust and vapors or through dermal contact.

-

Application of BPF-containing Products : Occupations that involve applying epoxy resins, such as floor coating and sewage-pipe relining, present a risk of exposure.

-

Waste Management : BPF has been detected in workers at incineration plants, suggesting that thermal degradation of waste products can release the compound.

Pathways of Human Exposure

BPF enters the human body through three primary pathways: oral ingestion, dermal absorption, and inhalation.

-

Oral Ingestion : This is considered the main pathway of BPF exposure for the general population. It occurs through the consumption of contaminated food and water and the unintentional ingestion of indoor dust.

-

Dermal Absorption : The skin provides a direct route of entry for BPF. This pathway is relevant when handling consumer products like personal care items and thermal paper, as well as in occupational settings where direct contact with BPF-containing materials occurs. Studies have shown that BPF can penetrate the skin at a high rate.

-

Inhalation : Inhalation of BPF is primarily an occupational concern, where the chemical can be present as dust or vapor in the air. For the general population, inhalation of contaminated indoor dust particles is also a potential, albeit lesser, exposure route.

Quantitative Data on BPF Exposure

The following tables summarize quantitative data on BPF concentrations in various environmental and biological matrices.

Table 1: BPF Concentrations in Environmental Media

| Matrix | Location/Study | Concentration Range / Mean | Key Findings & Citation |

|---|---|---|---|

| Indoor Dust | US, China, Japan, Korea | Total Bisphenols: 0.026–111 µg/g (Geometric Mean: 2.29 µg/g) | BPF, along with BPA and BPS, were the three major bisphenols detected, accounting for >98% of the total concentration. |

| Food (General) | Saudi Arabia | Overall Mean (BPA, BPF, BPS): 23 µg/kg | Canned foods contained the highest levels of total bisphenols. |

| Mustard | Switzerland | Up to ~8 mg/kg | BPF is a natural component of mustard made from Sinapis alba seeds. |

Table 2: Estimated Daily Intake (EDI) of Total Bisphenols (including BPF) from Dust Ingestion

| Population | Country | Median EDI (ng/kg body weight/day) | Citation |

|---|---|---|---|

| Toddlers | United States | 12.6 | |

| Toddlers | China | 4.61 | |

| Toddlers | Japan | 15.8 | |

| Toddlers | Korea | 18.6 | |

| Adults | United States | 1.72 | |

| Adults | China | 0.78 | |

| Adults | Japan | 2.65 |

| Adults | Korea | 3.13 | |

Table 3: BPF Concentrations in Human Biomonitoring Studies

| Matrix | Population/Study | Detection Frequency | Concentration (Median) | Citation |

|---|---|---|---|---|

| Urine | Korean Adults (2018-2020) | 85.7% | 0.17 µg/L (IQR: 0.06–0.41) | |

| Urine | Healthy Adult Men (Multi-sample study) | ≥85% | Not specified | |

| Urine | European Countries (2014-2020) | Not specified | Slight decreasing trend observed |

| Blood | Human Volunteers (Multi-matrix study) | Not specified | Whole blood identified as an ideal matrix for BPF detection. | |

Table 4: Dermal Absorption Parameters for BPF

| Parameter | Value | Description | Citation |

|---|---|---|---|

| Skin Absorption Rate | 26.5% | The percentage of applied BPF that is absorbed through the skin in vitro. |

| Permeation Coefficient (Kp) | 2.2 x 10⁻² cm/hr | Characterized as a "fast rate" of penetration into the subcutaneous layer. | |

Experimental Protocols for BPF Analysis

The quantification of BPF in environmental and biological samples typically relies on highly sensitive analytical chemistry techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common method.

General Workflow for BPF Analysis in Human Urine

A representative protocol for analyzing BPF in urine involves several key steps:

-

Sample Collection and Storage : Urine samples are collected in polypropylene (B1209903) containers and stored at -20°C or lower until analysis to ensure the stability of the analytes.

-

Enzymatic Deconjugation : In the human body, BPF is metabolized into glucuronide and sulfate (B86663) conjugates for excretion. To measure the total BPF concentration, these conjugates must be cleaved. This is achieved by incubating the urine sample with a β-glucuronidase/sulfatase enzyme (e.g., from Helix pomatia) in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5) at 37°C for several hours.

-

Solid-Phase Extraction (SPE) : This step is crucial for cleaning up the sample and concentrating the analyte.

-

Cartridge Conditioning : An SPE cartridge (e.g., a polymeric reversed-phase sorbent) is conditioned sequentially with solvents like methanol (B129727) and water.

-

Sample Loading : The deconjugated urine sample is loaded onto the conditioned cartridge. BPF and other hydrophobic compounds are retained on the sorbent while salts and polar interferences are washed away.

-

Washing : The cartridge is washed with a weak organic solvent/water mixture to remove remaining interferences.

-

Elution : BPF is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile.

-

-

Concentration : The eluate is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the mobile phase used for the LC-MS/MS analysis.

-

Instrumental Analysis (LC-MS/MS) :

-

Liquid Chromatography (LC) : The reconstituted sample is injected into an LC system. BPF is separated from other remaining compounds on a reversed-phase column (e.g., C18). A gradient of mobile phases (e.g., water and methanol/acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate) is used to achieve separation.

-

Tandem Mass Spectrometry (MS/MS) : As BPF elutes from the LC column, it enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source operating in negative mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for BPF are monitored for quantification and confirmation. Isotope-labeled BPF (e.g., ¹³C₁₂-BPF) is commonly used as an internal standard to correct for matrix effects and variations in recovery.

-

-

Quantification : The concentration of BPF in the original sample is determined by comparing the peak area ratio of the native BPF to the internal standard against a calibration curve prepared with known standards.

Visualizations

Diagram of BPF Exposure Sources and Pathways

Caption: Major sources and pathways leading to human exposure to this compound (BPF).

Diagram of Experimental Workflow for BPF Analysis

Caption: Typical experimental workflow for the analysis of BPF in human urine samples.

References

Bisphenol F: An In-depth Technical Guide on its Endocrine Disrupting Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol F (BPF) is a structural analog of Bisphenol A (BPA) and is increasingly used as a substitute in the manufacturing of epoxy resins and polycarbonates. This has led to a growing concern within the scientific community regarding its potential as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current scientific evidence on the endocrine-disrupting properties of BPF. It is intended for researchers, scientists, and drug development professionals engaged in the study of EDCs and their impact on human health. This document summarizes key findings on BPF's interaction with estrogen, androgen, and thyroid hormone signaling pathways, and its effects on steroidogenesis. Detailed experimental protocols for pertinent assays are provided, and quantitative data are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the molecular mechanisms and experimental designs discussed.

Introduction

This compound (4,4'-dihydroxydiphenylmethane) is part of the bisphenol family of chemicals, characterized by two hydroxyphenyl groups. While its structural similarity to BPA raises concerns about comparable endocrine-disrupting effects, subtle structural differences may lead to variations in its biological activity.[1] The ubiquitous nature of bisphenols in consumer products results in widespread human exposure, making a thorough understanding of their potential health risks a scientific priority.[2]

This guide synthesizes the current body of research on BPF's endocrine-disrupting capabilities, focusing on its molecular mechanisms of action and the experimental evidence supporting these findings. The information is presented to be a valuable resource for designing new studies, interpreting toxicological data, and informing the development of safer alternatives.

Estrogenic and Anti-Estrogenic Activity

BPF has been shown to exhibit estrogenic activity, primarily through its interaction with estrogen receptors (ERs), ERα and ERβ. This interaction can mimic the effects of endogenous estrogens, potentially leading to disruptions in normal physiological processes.

Quantitative Data on Estrogenic Activity

The estrogenic potency of BPF has been evaluated in various in vitro and in vivo models. The following table summarizes key quantitative data from these studies.

| Assay Type | Cell Line/Organism | Endpoint | BPF Potency (IC50/EC50) | Reference Compound | Reference |

| ER Binding Assay | Recombinant Human ERα | Competitive Binding | IC50: ~1085 nM | 17β-estradiol (E2) | [3] |

| ER Binding Assay | Recombinant Human ERβ | Competitive Binding | IC50: ~1014 nM | 17β-estradiol (E2) | [3] |

| ER Transcriptional Activation | HeLa-9903 | Luciferase Reporter Gene | EC50: 10-100 nM | 17β-estradiol (E2) | [4] |

| Cell Proliferation Assay | MCF-7 | Cell Growth | - | 17β-estradiol (E2) |

Signaling Pathway: BPF and Estrogen Receptor Activation

BPF's estrogenic activity is primarily mediated through its binding to estrogen receptors, which are ligand-activated transcription factors. Upon binding, the BPF-ER complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of estrogen-responsive genes.

Anti-Androgenic Activity

In addition to its estrogenic effects, BPF has been demonstrated to act as an antagonist to the androgen receptor (AR), thereby inhibiting the action of endogenous androgens like testosterone.

Quantitative Data on Anti-Androgenic Activity

The anti-androgenic potential of BPF has been quantified in several in vitro assays.

| Assay Type | Cell Line | Endpoint | BPF Potency (IC50) | Reference Compound | Reference |

| AR Transcriptional Activation | CV-1 | Reporter Gene Inhibition | IC50: 7.46 x 10⁻⁷ M | Dihydrotestosterone (DHT) | |

| AR Competitive Binding | Yeast Two-Hybrid | Inhibition of AR-Coactivator Interaction | IC50: 1.8 µM | Testosterone | |

| AR Transcriptional Activation | MDA-kb2 | Reporter Gene Inhibition | IC50: 1-2 µM | R1881 |

Signaling Pathway: BPF and Androgen Receptor Antagonism

BPF can competitively bind to the androgen receptor, preventing the binding of endogenous androgens. This inhibition blocks the subsequent translocation of the AR to the nucleus and the transcription of androgen-responsive genes.

Thyroid Hormone System Disruption

Emerging evidence suggests that BPF can interfere with the thyroid hormone system. This includes binding to thyroid hormone receptors (TRs) and altering the expression of genes involved in thyroid hormone synthesis and metabolism.

Quantitative Data on Thyroid System Disruption

Studies in zebrafish have provided quantitative data on the effects of BPF on the thyroid system.

| Organism | Exposure Concentration | Observed Effect | Reference |

| Zebrafish (Danio rerio) larvae | 2.0 mg/L | Significant increase in T4 levels | |

| Zebrafish (Danio rerio) adults | 100 µg/L | 2.05-fold increase in T4 and 1.14-fold increase in T3 |

Signaling Pathway: BPF and Thyroid Hormone Disruption

BPF can disrupt the thyroid hormone system at multiple levels. It can bind to thyroid hormone receptors, potentially acting as an agonist or antagonist. It can also affect the expression of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis, which regulates thyroid hormone production.

Disruption of Steroidogenesis

BPF has been shown to interfere with steroidogenesis, the process of hormone synthesis. This can lead to altered levels of crucial steroid hormones, including progestogens, glucocorticoids, and androgens.

Quantitative Data on Steroidogenesis Disruption

The H295R cell line is a widely used in vitro model for assessing the effects of chemicals on steroidogenesis.

| Cell Line | BPF Concentration | Observed Effect | Reference |

| H295R | 25 µM | 2.57-fold increase in 17-hydroxyprogesterone | |

| H295R | 50 µM | 2.65-fold increase in 17-hydroxyprogesterone | |

| H295R | - | Increased progesterone (B1679170) and 17β-estradiol levels |

Signaling Pathway: BPF and Steroidogenesis

BPF can alter the expression of key steroidogenic enzymes, such as those in the cytochrome P450 family (CYP), leading to an imbalance in hormone production.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are based on established OECD guidelines and published research.

In Vitro Assays

This assay identifies substances that can act as agonists or antagonists of the estrogen receptor alpha (ERα).

-

Cell Line: Stably transfected human cell line expressing ERα and a luciferase reporter gene (e.g., HeLa-9903).

-

Procedure:

-

Culture cells in appropriate medium. For agonist testing, use a medium free of estrogenic activity. For antagonist testing, co-expose cells to the test substance and a reference estrogen (e.g., 17β-estradiol).

-

Expose cells to a range of concentrations of the test substance for a defined period (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

This assay identifies substances that can act as agonists or antagonists of the androgen receptor.

-

Cell Line: Stably transfected cell line expressing the human androgen receptor and a reporter gene (e.g., AR-EcoScreen™).

-

Procedure:

-

Culture cells in an appropriate medium. For agonist testing, use a medium free of androgens. For antagonist testing, co-expose cells to the test substance and a reference androgen (e.g., R1881).

-

Expose cells to a range of concentrations of the test substance.

-

Measure the reporter gene activity.

-

-

Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values.

This assay assesses the estrogenic activity of a substance by measuring its ability to induce the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.

-

Cell Line: MCF-7 human breast cancer cells.

-

Procedure:

-

Culture MCF-7 cells in a hormone-free medium to synchronize them.

-

Seed the cells in multi-well plates and expose them to various concentrations of the test substance.

-

After a set incubation period (e.g., 6 days), quantify cell proliferation using methods such as crystal violet staining or a BrdU incorporation assay.

-

-

Data Analysis: Generate a dose-response curve and calculate the EC50 value.

In Vivo Assays

This test evaluates the effects of a chemical on the sexual development of fish.

-

Organism: Zebrafish (Danio rerio) or other suitable fish species.

-

Procedure:

-

Expose newly fertilized fish eggs to a range of concentrations of the test substance in a flow-through system.

-

Continue the exposure through hatching and early life stages until sexual differentiation is complete.

-

At the end of the exposure period, assess endpoints such as vitellogenin levels (a biomarker for estrogenic exposure in males) and conduct a histological examination of the gonads to determine the sex ratio.

-

-

Data Analysis: Analyze for statistically significant differences in vitellogenin levels and sex ratios between the exposed and control groups.

This in vivo study in rats provides information on the potential reproductive and developmental toxicity of a substance.

-

Organism: Sprague-Dawley rats.

-

Procedure:

-

Administer the test substance (e.g., by oral gavage) to male and female rats for a pre-mating period.

-

Continue administration through mating, gestation, and lactation for the females.

-

Evaluate endpoints in the parental generation, including reproductive performance (e.g., fertility, gestation length) and general toxicity.

-

Evaluate endpoints in the offspring, including viability, growth, and development.

-

-

Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) for parental and developmental toxicity.

Conclusion

The available scientific evidence strongly indicates that this compound possesses endocrine-disrupting properties. It exhibits estrogenic and anti-androgenic activities and has the potential to disrupt the thyroid hormone system and steroidogenesis. While often considered a "safer" alternative to BPA, the data suggest that BPF is not inert and can interfere with multiple endocrine pathways. Further research is warranted to fully elucidate the long-term health consequences of BPF exposure, particularly at low, environmentally relevant concentrations. This technical guide serves as a foundational resource for the scientific community to advance our understanding of BPF and to inform regulatory decisions aimed at protecting human health.

References

- 1. researchgate.net [researchgate.net]

- 2. OÈCD 234 Fish sexual development test | ibacon GmbH [ibacon.com]

- 3. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Detecting Bisphenol F in Wastewater: A Guide to Analytical Methods and Protocols

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The increasing concern over the environmental and health impacts of Bisphenol F (BPF), a common substitute for Bisphenol A (BPA), necessitates robust and sensitive analytical methods for its detection in wastewater. This application note provides detailed protocols for the extraction, identification, and quantification of BPF in complex aqueous matrices, tailored for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies covered include advanced chromatographic techniques coupled with mass spectrometry, offering high selectivity and low detection limits.

Introduction

This compound (4,4'-dihydroxydiphenylmethane) is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins. Its structural similarity to BPA has raised concerns about its potential as an endocrine-disrupting compound. As BPF usage increases, its presence in wastewater treatment plant influents and effluents is becoming more prevalent, posing a potential risk to aquatic ecosystems and human health. Accurate and reliable analytical methods are crucial for monitoring its fate and transport in the environment and for assessing human exposure.

This document outlines protocols for two primary analytical approaches for BPF detection in wastewater: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are widely recognized for their sensitivity and specificity in complex sample matrices.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of various analytical methods for the determination of this compound in wastewater, providing a clear comparison of their key quantitative parameters.

| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC-MS | Liquid-Liquid Extraction (LLE) with silylation | 0.02 µg/L | Not Reported | Not Reported | [1] |

| GC-MS(SIM) | Solid-Phase Extraction (SPE) with silylation | 1-50 ng/L | 1-50 ng/L | 87-133 | [2] |

| GC-MS | Ultrasound-Assisted Emulsification Microextraction (USAEME) with acylation | Not Reported | 0.1 ng/mL | 85-122 | [3][4] |

| GC-MS/MS | SPE with magnetic multiwalled carbon nanotubes | 0.002 µg/L | Not Reported | 88.5-115.1 | [5] |

| LC-Fluorimetry | Coacervative extraction | 30-35 ng/L | Not Reported | 80-92 | |

| LC-MS/MS | Solid-Phase Extraction (SPE) | < 2 ng/L | Not Reported | 79-112 | |

| Q-TOF LC/MS | Solid-Phase Extraction (SPE) | Not Reported | Not Reported | Not Reported | |

| UPLC-MS/MS | Solid-Phase Extraction (SPE) | 0.025–1.5 ng/L | Not Reported | 82.3-96.7 |

Experimental Workflows

The following diagrams illustrate the logical workflow for the sample preparation and analysis of this compound in wastewater using GC-MS and LC-MS/MS.

Experimental Protocols

Protocol 1: this compound Analysis in Wastewater by GC-MS with Silylation

This protocol is based on methodologies that require derivatization to increase the volatility of BPF for gas chromatographic analysis.

1. Sample Collection and Preservation:

-

Collect wastewater samples in amber glass bottles to prevent photodegradation.

-

To inhibit microbial degradation, acidify the samples to pH < 4 with sulfuric acid.

-

Store samples at 4°C and analyze within 48 hours.

2. Sample Preparation: Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Pre-wash a solid-phase extraction column (e.g., Oasis HLB) with 3 mL of methanol (B129727), followed by 3 mL of deionized water.

-

Sample Loading: Pass 100 mL of the wastewater sample through the SPE cartridge under vacuum.

-

Washing: Wash the cartridge with 3 mL of 5% aqueous methanol to remove interferences.

-

Drying: Dry the cartridge thoroughly under vacuum.

-

Elution: Elute the retained analytes with 6 mL of methanol.

3. Derivatization (Silylation):

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried residue.

-

Heat the mixture to facilitate the derivatization reaction, converting BPF to its more volatile silylated derivative.

4. GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.

-

GC Column: Use a capillary column suitable for semi-volatile compounds, such as a ZB-5 (30 m × 0.25 mm × 0.25 µm).

-

Temperature Program:

-

Initial temperature: 120°C for 1 min.

-

Ramp: 10°C/min to 300°C.

-

Hold: 6 min at 300°C.

-

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

5. Quantification:

-

Prepare a calibration curve using standards of silylated BPF.

-

Quantify the BPF concentration in the samples by comparing the peak area of the analyte to the calibration curve, correcting for the recovery of the internal standard.

Protocol 2: this compound Analysis in Wastewater by LC-MS/MS

This protocol is based on direct analysis without derivatization, offering a more streamlined workflow.

1. Sample Collection and Preservation:

-

Follow the same procedure as described in Protocol 1.

2. Sample Preparation: Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., hydrophilic-lipophilic balancing cartridge) with the appropriate solvents as recommended by the manufacturer.

-

Sample Loading: Load a larger volume of water sample (e.g., 1000 mL) through the cartridge at a controlled flow rate (e.g., 8 mL/min).

-

Washing: Rinse the cartridge with a weak organic solvent solution (e.g., 10% methanol) to remove polar interferences.

-

Elution: Elute the analytes with a suitable volume of a strong organic solvent (e.g., 9 mL of methanol).

-

Concentration: Concentrate the eluate using a nitrogen evaporator and reconstitute in a small volume of the initial mobile phase.

3. LC-MS/MS Analysis:

-

LC Column: Employ a reverse-phase column, such as an Acquity UPLC BEH C18, for chromatographic separation.

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a modifier like 0.05% ammonia) to achieve optimal separation.

-

Mass Spectrometry: Operate the tandem mass spectrometer in negative-ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

4. Quantification:

-

Generate a calibration curve using a series of BPF standards.

-

Determine the concentration of BPF in the wastewater samples by comparing the analyte's peak area to the calibration curve, with correction based on the internal standard's response.

Conclusion

The choice of analytical method for this compound detection in wastewater depends on the required sensitivity, available instrumentation, and the complexity of the sample matrix. GC-MS methods, while often requiring a derivatization step, provide excellent sensitivity. LC-MS/MS methods offer the advantage of direct injection, simplifying sample preparation and reducing analysis time, while also delivering high sensitivity and specificity. The protocols provided herein offer robust and reliable frameworks for the accurate quantification of BPF in environmental samples, contributing to a better understanding of its prevalence and potential risks.

References

- 1. researchgate.net [researchgate.net]

- 2. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Determination of bisphenol A, this compound and their diglycidyl ethers in environmental water by solid phase extraction using magnetic multiwalled carbon nanotubes followed by GC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Note: Ultrasensitive Quantification of Bisphenols in Bottled Water by UPLC-MS/MS

Abstract

Bisphenols, a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, are potential endocrine disruptors. Their migration from packaging materials into bottled water raises significant public health concerns. This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of multiple bisphenols in bottled water. The described protocol, including a streamlined Solid Phase Extraction (SPE) sample preparation, offers high recovery and low limits of detection, making it suitable for routine monitoring and regulatory compliance.

Introduction

Bisphenols, such as Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF), are utilized in the manufacturing of plastic containers, including those for bottled water. These compounds can leach into the water, leading to human exposure. Due to their potential to interfere with the endocrine system, sensitive and reliable analytical methods are crucial for monitoring their presence at trace levels.[1][2][3] UPLC-MS/MS has emerged as the preferred technique for its high selectivity, sensitivity, and speed.[4] This document provides a detailed protocol for the simultaneous determination of eight common bisphenols in bottled water.

Experimental Protocols

Materials and Reagents

-

Standards: Certified analytical standards of Bisphenol A (BPA), Bisphenol S (BPS), this compound (BPF), Bisphenol AF (BPAF), Bisphenol AP (BPAP), Bisphenol B (BPB), Bisphenol Z (BPZ), and Bisphenol P (BPP), and their corresponding isotopically labeled internal standards (e.g., BPA-d16).

-

Solvents: Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Acetonitrile (LC-MS grade).

-

Reagents: Ammonium (B1175870) hydroxide (B78521) (NH₄OH), Formic acid.

-

SPE Cartridges: C18 cartridges.[4]

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Collection: Collect bottled water samples in their original packaging.

-

Preconditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Acidify 100 mL of the water sample to pH 7 with 100 mM acetic acid and add the internal standard. Load the sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Drying: Dry the cartridge under vacuum for 5 minutes.

-

Elution: Elute the trapped bisphenols with 6 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 500 µL of a water/methanol (50:50, v/v) solution for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A Kinetex® C18 or Acquity BEH C8 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

Phase A: Water with 0.045 mM ammonium hydroxide.

-

Phase B: Methanol with 0.045 mM ammonium hydroxide.

-

-

Gradient Elution: A linear gradient is employed to achieve optimal separation of the analytes.

-

Injection Volume: 20 µL.

-

Column Temperature: 40 °C.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each bisphenol and internal standard are monitored for quantification and confirmation.

-

Results and Data Presentation

The developed UPLC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The method demonstrated excellent linearity with correlation coefficients (R²) ≥ 0.990 for all analytes.

| Bisphenol | Linear Range (µg/L) | LOD (µg/L) | LOQ (µg/L) | Mean Recovery (%) |

| BPA | 0.10 - 10.0 | 0.030 - 0.037 | 0.10 | 89 - 109 |

| BPS | 0.25 - 10.0 | 0.030 - 0.075 | 0.10 - 0.25 | 89 - 109 |

| BPF | 0.25 - 10.0 | 0.030 - 0.075 | 0.10 - 0.25 | 89 - 109 |

| BPAF | 0.25 - 10.0 | 0.030 - 0.075 | 0.10 - 0.25 | 89 - 109 |

| BPAP | 0.25 - 10.0 | 0.030 - 0.075 | 0.10 - 0.25 | 89 - 109 |

| BPB | 0.10 - 10.0 | 0.030 - 0.075 | 0.10 - 0.25 | 89 - 109 |

| BPZ | 0.25 - 10.0 | 0.030 - 0.075 | 0.10 - 0.25 | 89 - 109 |

| BPP | 0.25 - 10.0 | 0.030 - 0.075 | 0.10 - 0.25 | 89 - 109 |

Table 1: Summary of quantitative data for the analysis of eight bisphenols in bottled water. Data compiled from multiple sources.

Analysis of commercially available bottled water samples revealed the presence of BPA at quantifiable concentrations in some samples, while other bisphenols were generally below the limit of quantification.

Visualizations

Caption: Experimental workflow for bisphenol analysis.

Caption: Logical diagram of the UPLC-MS/MS system.

Caption: Simplified bisphenol signaling pathway.

Discussion

The presented UPLC-MS/MS method provides a reliable and sensitive approach for the quantification of various bisphenols in bottled water. The use of Solid Phase Extraction allows for effective pre-concentration and clean-up of the samples, leading to high recovery rates and the removal of matrix interferences. The chromatographic conditions ensure good separation of the target analytes, while the use of tandem mass spectrometry in MRM mode offers excellent selectivity and sensitivity for accurate quantification at sub-µg/L levels.

The potential for bisphenols to act as endocrine disruptors is a significant concern. They can interact with various cellular pathways, including nuclear estrogen receptors and G-protein coupled receptors, leading to the modulation of key signaling cascades like MAPK and PI3K/AKT. This can result in altered gene expression and various cellular responses, highlighting the importance of monitoring their presence in consumables.

Conclusion

This application note details a validated UPLC-MS/MS method for the routine analysis of bisphenols in bottled water. The protocol is sensitive, robust, and suitable for high-throughput laboratory settings. The ability to accurately quantify these potential endocrine disruptors is essential for ensuring consumer safety and for regulatory bodies to establish and enforce safe limits in food and beverage products.

References

- 1. researchgate.net [researchgate.net]

- 2. Advanced detection of bisphenol A in plastic water bottles using liquid–liquid phase extraction and LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Advanced detection of bisphenol A in plastic water bottles using liquid–liquid phase extraction and LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. besjournal.com [besjournal.com]

Application Note: Trace Analysis of Bisphenol F by Gas Chromatography-Mass Spectrometry

Abstract

Bisphenol F (BPF) is an industrial chemical used in the manufacturing of epoxy resins and polycarbonates, often as a substitute for Bisphenol A (BPA). Due to its structural similarity to BPA, concerns have been raised about its potential endocrine-disrupting properties and its presence in various environmental and biological matrices. This application note presents a detailed protocol for the trace analysis of this compound in water and biological samples using gas chromatography-mass spectrometry (GC-MS). The method involves sample preparation using solid-phase extraction (SPE), derivatization to enhance volatility, and subsequent analysis by GC-MS in selected ion monitoring (SIM) mode for high sensitivity and selectivity. This robust and validated method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound (4,4'-dihydroxydiphenylmethane) is increasingly being used as a replacement for BPA in the production of various consumer products.[1] Its detection in environmental and biological samples has prompted the need for sensitive and reliable analytical methods to assess human exposure and environmental contamination.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of BPF at trace levels due to its high resolution and sensitivity. However, the polar nature of BPF necessitates a derivatization step to increase its volatility for GC analysis.[2][3]

This application note provides a comprehensive methodology for BPF trace analysis, covering sample extraction, derivatization, and GC-MS analysis. The described protocol is applicable to various sample types, including water and biological tissues, with appropriate validation.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of BPF from water and biological samples. For biological samples, an initial enzymatic hydrolysis step is required to analyze for both free and conjugated BPF.[4]

Materials:

-

SPE cartridges (e.g., Oasis HLB or equivalent)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure for Water Samples:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load 100-500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elution: Elute the retained BPF with 5-10 mL of acetonitrile.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of acetonitrile or the derivatization solvent).

Procedure for Biological Samples (e.g., Liver Tissue):

-

Homogenization: Homogenize the tissue sample in a suitable buffer.

-

Enzymatic Hydrolysis (for total BPF): To analyze for total BPF (free and glucuronide-conjugated), treat the sample with β-glucuronidase to deconjugate BPF glucuronide.

-

Extraction: Proceed with solid-phase extraction as described for water samples, loading the homogenized and hydrolyzed sample onto the conditioned SPE cartridge.

-

Elution and Concentration: Follow steps 5 and 6 from the water sample procedure.

Derivatization

Derivatization is a critical step to improve the volatility and thermal stability of BPF for GC-MS analysis. Acetylation with acetic anhydride (B1165640) or silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common approaches.

Materials:

-

Acetic anhydride or BSTFA with 1% TMCS (trimethylchlorosilane)

-

Pyridine (B92270) (for acetylation) or an appropriate solvent for silylation (e.g., toluene)

-

Heating block or water bath

Acetylation Protocol:

-

To the dried extract, add 50 µL of pyridine and 50 µL of acetic anhydride.

-

Vortex the mixture and heat at 60-70°C for 30-60 minutes.

-

After cooling to room temperature, evaporate the excess reagents under a gentle stream of nitrogen.

-

Reconstitute the derivatized residue in 100 µL of a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) for GC-MS injection.

Silylation Protocol:

-

To the dried extract, add 50 µL of BSTFA + 1% TMCS.

-

Vortex the mixture and heat at 60-75°C for 30 minutes.

-

After cooling, the sample is ready for injection into the GC-MS.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)

-

Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Parameters:

-

Injector Temperature: 280-305°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80-120°C, hold for 1-2 minutes

-

Ramp: 10-20°C/min to 280-300°C

-

Final hold: 5-10 minutes

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

MSD Interface Temperature: 280°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor (for acetylated BPF): m/z 284 (molecular ion), 242, 200, 107

-

Ions to Monitor (for silylated BPF): The specific ions will depend on the silyl (B83357) derivative formed.

Quantitative Data Summary

The following table summarizes the quantitative performance data for BPF analysis using GC-MS from various studies.

| Parameter | Water Samples (ng/L) | Biological Samples (ng/g) | Reference(s) |

| Limit of Detection (LOD) | 0.4 - 2 | 0.05 - 0.1 | |

| Limit of Quantification (LOQ) | 1.3 - 6.7 | 0.15 - 0.3 | |

| Linearity (r²) | > 0.995 | > 0.99 | |

| Recovery (%) | 88.5 - 115.1 | 72.3 - 97.5 | |

| Relative Standard Deviation (RSD %) | < 10 | 0.11 - 8.94 |

Visualizations

Below are diagrams illustrating the experimental workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for BPF analysis.

Caption: Logical steps in BPF trace analysis.

Conclusion

The GC-MS method detailed in this application note provides a sensitive, selective, and reliable approach for the trace analysis of this compound in environmental and biological samples. The combination of solid-phase extraction for sample cleanup and concentration, followed by derivatization and analysis in SIM mode, allows for accurate quantification at low ng/L to ng/g levels. This protocol is a valuable tool for researchers and professionals monitoring BPF levels to assess potential health risks and environmental impact.

References

- 1. Development and Validation of a GC-MS Method Based on Solid-Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated this compound in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

In Vitro Assays for Assessing Bisphenol F Estrogenic Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol F (BPF) is a structural analog of Bisphenol A (BPA) and is increasingly used as a substitute in the manufacturing of polycarbonate plastics and epoxy resins. This widespread use has raised concerns about its potential endocrine-disrupting properties, particularly its estrogenic activity. Accurate assessment of BPF's ability to mimic or interfere with the action of endogenous estrogens is crucial for toxicological evaluation and risk assessment. This document provides detailed application notes and protocols for key in vitro assays used to characterize the estrogenic activity of BPF. These assays offer sensitive and reliable methods to investigate the interaction of BPF with the estrogen signaling pathway at the molecular and cellular levels.

Estrogen Signaling Pathway